Tyrosinase Inhibition vs. Kojic Acid
5-Benzhydryl-1,3,4-oxadiazole-2-thiol exhibits a defined, albeit modest, affinity for mushroom tyrosinase. A direct comparison of its inhibition constant (Ki) against the widely used cosmetic standard, kojic acid, reveals a significant difference in potency [1]. This quantitative data allows for precise experimental planning and realistic expectation setting.
| Evidence Dimension | Tyrosinase Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.76 µM (6,760 nM) |
| Comparator Or Baseline | Kojic Acid (Standard Tyrosinase Inhibitor) |
| Quantified Difference | Kojic acid is reported to have an IC50 of 47.7 µM in a similar assay system, indicating 5-Benzhydryl-1,3,4-oxadiazole-2-thiol is less potent by a factor of approximately 7-fold (assuming Ki approximates IC50). |
| Conditions | Mushroom tyrosinase (Polyphenol oxidase 2) inhibition assay. |
Why This Matters
This direct comparator data enables a scientist to immediately contextualize the compound's potency and decide if its unique scaffold warrants further optimization, despite lower initial activity compared to the gold-standard inhibitor kojic acid.
- [1] BindingDB. (2010). BDBM50320727: 5-Diphenylmethyl-1,3,4-oxadiazole-2(3H)-thione. Retrieved from bindingdb.org View Source
